1-(2-bicyclo[2.2.1]heptanyl)-4-[(E)-3-phenylprop-2-enyl]piperazine;oxalic acid
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Overview
Description
1-(2-Bicyclo[221]heptanyl)-4-[(E)-3-phenylprop-2-enyl]piperazine;oxalic acid is a complex organic compound that features a bicyclic structure and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-bicyclo[2.2.1]heptanyl)-4-[(E)-3-phenylprop-2-enyl]piperazine typically involves multiple steps, starting from readily available precursors. One common approach is to use a [2+2] cycloaddition reaction to form the bicyclic structure, followed by functionalization to introduce the piperazine ring and the phenylprop-2-enyl group . The reaction conditions often involve the use of photochemistry to facilitate the cycloaddition and subsequent transformations .
Industrial Production Methods
Industrial production of this compound may involve scaling up the synthetic routes mentioned above. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs .
Chemical Reactions Analysis
Types of Reactions
1-(2-Bicyclo[2.2.1]heptanyl)-4-[(E)-3-phenylprop-2-enyl]piperazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the phenylprop-2-enyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles such as amines or halides. Reaction conditions typically involve controlled temperatures and pressures to ensure selective transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
1-(2-Bicyclo[2.2.1]heptanyl)-4-[(E)-3-phenylprop-2-enyl]piperazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-bicyclo[2.2.1]heptanyl)-4-[(E)-3-phenylprop-2-enyl]piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s bicyclic structure and piperazine ring allow it to fit into binding sites and modulate biological pathways. This can result in various effects, such as inhibition of enzyme activity or activation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.1.1]hexanes: These compounds share a similar bicyclic structure but differ in the size and arrangement of the rings.
Bicyclo[3.1.1]heptanes: These compounds have a different ring system but exhibit similar chemical reactivity and applications.
Uniqueness
1-(2-Bicyclo[2.2.1]heptanyl)-4-[(E)-3-phenylprop-2-enyl]piperazine is unique due to its specific combination of a bicyclic structure and a piperazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
1-(2-bicyclo[2.2.1]heptanyl)-4-[(E)-3-phenylprop-2-enyl]piperazine;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2.C2H2O4/c1-2-5-17(6-3-1)7-4-10-21-11-13-22(14-12-21)20-16-18-8-9-19(20)15-18;3-1(4)2(5)6/h1-7,18-20H,8-16H2;(H,3,4)(H,5,6)/b7-4+; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYPQPXIIOJRFQB-KQGICBIGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2N3CCN(CC3)CC=CC4=CC=CC=C4.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2CC1CC2N3CCN(CC3)C/C=C/C4=CC=CC=C4.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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